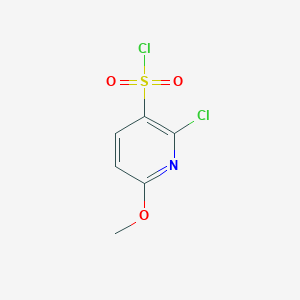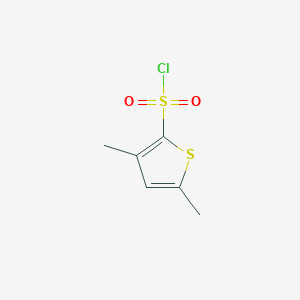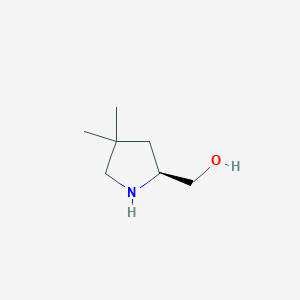
3-Chloro-2,4,5,6-tetrafluorobenzotrichloride
Overview
Description
3-Chloro-2,4,5,6-tetrafluorobenzotrichloride is a chemical compound with the molecular formula C7Cl4F4 . It has an average mass of 301.88 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 4 chlorine atoms, and 4 fluorine atoms .Physical And Chemical Properties Analysis
This compound has a molecular weight of 301.88 . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not found in the sources.Scientific Research Applications
1. Analysis of Fluorine and Proton Magnetic Resonance
Research by Schaefer, Marat, Chum, and Janzen (1977) focused on the synthesis and high-resolution proton and fluorine magnetic resonance spectra analysis of various benzoyl fluoride derivatives, including compounds structurally similar to 3-Chloro-2,4,5,6-tetrafluorobenzotrichloride. This study highlights the sensitivity of fluorine shifts to intramolecular interactions and steric effects, which can be crucial in understanding molecular conformations and interactions in such compounds (Schaefer et al., 1977).
2. Synthesis of Fluorinated Aromatic Compounds
Dmowski and Wielgat (1987) demonstrated the efficient synthesis of tetrachloro-1,1,3,3-tetrafluoro-1,3-dihydroisobenzofuran and related compounds from tetrachlorophthalic anhydride using sulphur tetrafluoride. Their work provides insights into the production of polyhaloaromatics, including compounds similar to this compound (Dmowski & Wielgat, 1987).
3. Ammonolysis and Aminodefluorination
Vaganova et al. (2017) explored the one-pot ammonolysis and aminodefluorination of polyhalogenated benzotrichlorides, including chlorotetrafluorobenzotrichloride, a compound related to this compound. This research is significant for the selective synthesis of mono- and diamino derivatives of polyhalobenzonitriles (Vaganova et al., 2017).
4. Fluorination of Aromatic Compounds
Research conducted by Suzuki and Kimura (1991) on the halogen-exchange fluorination of chlorobenzonitriles, including compounds structurally related to this compound, presents a method for synthesizing various difluorobenzonitriles. This study contributes to the understanding of chemical reactions and synthesis processes involving fluorinated aromatic compounds (Suzuki & Kimura, 1991).
Safety and Hazards
Properties
IUPAC Name |
1-chloro-2,3,4,6-tetrafluoro-5-(trichloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7Cl4F4/c8-2-3(12)1(7(9,10)11)4(13)6(15)5(2)14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJXSJZLVHLIAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Cl)F)F)F)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7Cl4F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Dimethyl (2E,2'E)-2,2'-[pyrimidine-4,6-diylbis(oxy-2,1-phenylene)]bis(3-methoxyprop-2-enoate)](/img/structure/B1426146.png)






![{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B1426157.png)



